3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride
Description
3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride is a chemical compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-amino-1-[(2-chlorophenyl)methyl]-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O.ClH/c16-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(17)15(18)19;/h1-8,14H,9,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLDAIQKNZVSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and isatin.
Condensation Reaction: The 2-chlorobenzylamine is reacted with isatin under acidic conditions to form the intermediate product.
Amination: The intermediate product undergoes amination to introduce the amino group at the 3-position of the indolin-2-one ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and amination reactions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: The compound may interact with cellular receptors to modulate their activity.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzylindolin-2-one: Lacks the chlorine atom in the benzyl group.
3-Amino-1-(2-fluorobenzyl)indolin-2-one: Contains a fluorine atom instead of chlorine.
3-Amino-1-(2-bromobenzyl)indolin-2-one: Contains a bromine atom instead of chlorine.
Uniqueness
3-Amino-1-(2-chlorobenzyl)indolin-2-one hydrochloride is unique due to the presence of the chlorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
